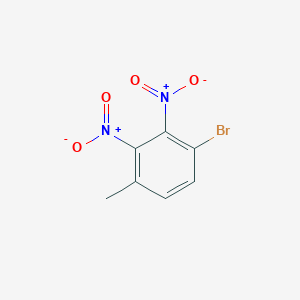

4-Bromo-2,3-dinitrotoluene

Description

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds are a major class of industrial chemicals characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. nih.gov The vast majority are synthesized through the nitration of aromatic substrates using a mixture of nitric and sulfuric acids. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the aromatic ring, making these compounds useful in a wide array of applications. nih.govmdpi.com

They serve as crucial starting materials and intermediates in the production of diverse products, including explosives, dyes, polymers, and pesticides. nih.gov For instance, dinitrotoluene is a precursor to toluene (B28343) diisocyanate, which is used to manufacture polyurethane foams, while trinitrotoluene (TNT) is a well-known explosive. wikipedia.org

Beyond their industrial applications, nitroaromatic compounds are subjects of extensive theoretical and computational research. acs.orgnih.gov Studies often focus on understanding their reduction potentials, which are relevant to their biological activity and environmental fate. nih.govtandfonline.com The mechanisms of their reactions, such as nucleophilic aromatic substitution and photochemical degradation, are also areas of active investigation, providing fundamental insights into chemical reactivity. acs.orgacs.org The primary fission process for many nitroaromatic compounds under various stimuli is the homolytic dissociation of the C-NO₂ bond, a key area of study in energetic materials research. psu.edu

Significance of Toluene Derivatives in Synthetic and Theoretical Chemistry

Toluene (methylbenzene) is a fundamental aromatic hydrocarbon, primarily derived from crude oil, and serves as a major industrial feedstock and solvent. wikipedia.orgechemi.comnih.gov Its derivatives are indispensable building blocks in synthetic organic chemistry. ontosight.airesearchgate.net The presence of the methyl group (-CH₃) and the phenyl ring allows for a wide range of chemical transformations.

The nitration of toluene is a particularly important industrial process, yielding mono-, di-, and trinitrotoluene isomers that are widely used intermediates. wikipedia.org The functionalization of toluene's methyl group is also a significant area of research, enabling its conversion into other valuable chemical groups. researchgate.net Toluene derivatives are precursors for the synthesis of complex molecules, including pharmaceuticals, polymers, and other materials. echemi.comontosight.ai In scientific research, toluene is often used as a solvent for chemical reactions, and its molecular structure is of great interest in studies of reaction mechanisms and molecular interactions. echemi.com

Research Gaps and Motivations for Investigating 4-Bromo-2,3-dinitrotoluene

While the chemistry of dinitrotoluene isomers like 2,4-DNT and 2,6-DNT is well-established, specific isomers such as this compound remain less explored. A search of the chemical literature reveals a significant gap in dedicated research for this particular compound, as evidenced by its limited documentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-bromo-4-methyl-2,3-dinitrobenzene | nih.gov |

| Molecular Formula | C₇H₅BrN₂O₄ | nih.gov |

| Molecular Weight | 261.03 g/mol | nih.gov |

| CAS Number | 874513-63-0 | nih.govpharmint.net |

The motivation for investigating this compound stems from several key areas. A primary driver is the need to complete the scientific understanding of structure-property relationships across all isomers of halogenated dinitrotoluenes. The precise arrangement of the bromo and two nitro groups on the toluene ring is expected to confer unique electronic and steric properties, influencing its reactivity, melting point, crystal packing, and spectroscopic characteristics.

Furthermore, given that related compounds such as 4-bromo-2-nitrotoluene (B1266186) are used as starting materials in the synthesis of more complex molecules like 6-bromoindole (B116670) and substituted benzaldehydes, this compound holds potential as a valuable synthetic intermediate. chemicalbook.commdpi.com Its functional groups could be selectively transformed to build intricate molecular architectures for applications in medicinal chemistry or materials science. A thorough investigation into its synthesis and reactivity would fill a notable void in the broader field of nitroaromatic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methyl-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-2-3-5(8)7(10(13)14)6(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMNCLCIDWBDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2,3 Dinitrotoluene and Analogues

Regioselective Synthesis Strategies for Dinitrotoluene Frameworks

The regioselective synthesis of dinitrotoluene frameworks is crucial for obtaining the desired isomers. The directing effects of the methyl and nitro groups on the aromatic ring play a significant role in determining the position of incoming electrophiles.

Nitration Pathways of Halogenated Toluenes

The nitration of halogenated toluenes is a key strategy for synthesizing compounds like 4-bromo-2,3-dinitrotoluene. The existing substituents on the toluene (B28343) ring direct the position of the incoming nitro groups. For instance, in the synthesis of 4-bromo-2-nitrotoluene (B1266186), the starting material could be p-bromotoluene. Nitration of p-bromotoluene would likely lead to the introduction of a nitro group at a position ortho to the activating methyl group, yielding the desired product. libretexts.org

The nitration of toluene itself is a well-studied process. The methyl group is an activating group and directs electrophilic substitution to the ortho and para positions. libretexts.org Toluene is approximately 25 times more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. cerritos.edu The reaction typically involves a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. cerritos.edumasterorganicchemistry.comlibretexts.org While mononitration of toluene yields a mixture of ortho- and para-nitrotoluene, further nitration can lead to dinitrotoluene isomers. cerritos.edu

Controlling the regioselectivity of dinitration is a significant challenge. Traditional methods using mixed acids often produce a mixture of 2,4- and 2,6-dinitrotoluene (B127279). cardiff.ac.uk However, the use of solid acid catalysts like zeolite Hβ has shown to significantly improve the regioselectivity. For example, the dinitration of toluene using nitric acid, propanoic anhydride (B1165640), and zeolite Hβ can yield 2,4-dinitrotoluene (B133949) in 98% yield with a high 2,4- to 2,6-isomer ratio. cardiff.ac.uk Similarly, nitration of 2-nitrotoluene (B74249) over zeolite Hβ with nitric acid and acetic anhydride can produce 2,4-dinitrotoluene in 97% yield. researchgate.net

The choice of nitrating agent also influences the outcome. A mixture of nitric acid and N₂O₅ has been used for the dinitration of toluene, resulting in a 100% yield of dinitrotoluene under optimized conditions. researchgate.net

Bromination Approaches to Dinitrotoluene Derivatives

Introducing a bromine atom onto a dinitrotoluene framework requires consideration of the deactivating nature of the nitro groups. A plausible synthetic route to this compound could involve the bromination of 2,3-dinitrotoluene. However, the two nitro groups strongly deactivate the ring towards electrophilic aromatic substitution, making this a challenging step.

A more common approach is to introduce the bromine atom at an earlier stage of the synthesis. For instance, starting with a brominated toluene derivative and then proceeding with nitration is a viable strategy. The bromination of p-nitrotoluene has been reported, which could be a potential pathway. acs.orgacs.org The reaction of 4-nitrotoluene (B166481) with bromine can lead to the formation of 2-bromo-4-nitrotoluene. doubtnut.com

The bromination of toluene itself typically yields a mixture of ortho- and para-bromotoluene, as the methyl group is an ortho, para-director. chemicalforums.com The reaction is often carried out in the presence of a Lewis acid catalyst like FeBr₃. libretexts.org Selective monobromination of alkylarenes, especially those with deactivating substituents like a nitro group, can be achieved using methods like photolytic reaction with hydrogen peroxide and hydrogen bromide. google.com

Multi-Step Organic Synthesis from Precursor Compounds

Multi-step synthesis provides a versatile approach to constructing complex molecules like this compound by systematically introducing functional groups.

Diazotization-Based Routes from Aminonitrotoluenes

The Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a halogen, is a powerful tool in aromatic synthesis. A potential route to a bromo-dinitrotoluene could start from an aminodinitrotoluene. For example, 4-amino-2-nitrotoluene can be converted to 4-bromo-2-nitrotoluene. chemicalbook.com This process involves treating the amine with a solution of sodium nitrite (B80452) in the presence of a strong acid (like hydrobromic acid) to form a diazonium salt, which is then reacted with a copper(I) bromide solution. chemicalbook.com

A similar strategy could be envisioned for the synthesis of this compound, potentially starting from 4-amino-2,3-dinitrotoluene. The amino group can be introduced by the reduction of a nitro group. For instance, 2-bromo-5-methylaniline (B1276313) can be synthesized from 4-bromo-3-nitrotoluene. chemicalbook.com The conversion of a nitro group to an amino group can be achieved using reducing agents like tin and hydrochloric acid (Sn/HCl). doubtnut.com

Functional Group Interconversions for Bromine and Nitro Substituents

Functional group interconversions are essential for manipulating the electronic and steric properties of the molecule during a multi-step synthesis. The order of reactions is critical. For example, in the synthesis of 4-bromo-2-nitrotoluene from benzene, one could consider three main pathways:

Friedel-Crafts alkylation to form toluene, followed by bromination and then nitration. libretexts.orgyoutube.com

Bromination to form bromobenzene, followed by Friedel-Crafts alkylation and then nitration. libretexts.orgyoutube.com

Nitration to form nitrobenzene, followed by other substitutions (though Friedel-Crafts reactions are generally not effective on strongly deactivated rings). youtube.commsu.edu

The sequence of these reactions significantly impacts the final product distribution due to the directing effects of the substituents. The methyl group is activating and ortho, para-directing, while the nitro group is deactivating and meta-directing. libretexts.orgaskfilo.com The bromine atom is deactivating but ortho, para-directing. chemicalforums.com Careful planning of the synthetic sequence is necessary to achieve the desired substitution pattern.

Optimization of Reaction Conditions and Yield for Dinitrotoluene Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired dinitrotoluene isomer while minimizing the formation of byproducts.

For the industrial production of dinitrotoluene, continuous nitration processes are often employed. chalmers.se Key parameters that are optimized include reaction temperature, the concentration of sulfuric acid, and the molar ratio of nitric acid to the organic substrate. chalmers.senih.govgoogle.com For instance, in a continuous pump nitration process, adjusting the H₂SO₄ concentration and the reaction temperature was found to improve the isomer ratio of 2,4-DNT to 2,6-DNT and reduce byproducts. chalmers.se

Flow chemistry offers a safer and more efficient alternative to traditional batch processes for nitration reactions, which are often highly exothermic. nih.govsemanticscholar.org In the flow synthesis of 2,4,6-trinitrotoluene (B92697) (TNT) from 2,4-dinitrotoluene (DNT), parameters such as the HNO₃:DNT molar ratio, residence time, and temperature were identified as key factors influencing the conversion rate. nih.gov This approach allows for better control over reaction conditions, leading to higher conversion rates and improved safety.

The use of different nitrating systems can also be optimized. For example, the nitration of 2-nitrotoluene with nitric acid and acetic anhydride over zeolite Hβ was optimized by adjusting the amounts of reagents and catalyst to achieve a high yield of 2,4-dinitrotoluene. researchgate.net

| Parameter | Optimized Condition/Observation | Outcome | Reference |

| Nitrating System | Nitric acid, propanoic anhydride, zeolite Hβ | 98% yield of 2,4-dinitrotoluene | cardiff.ac.uk |

| Nitrating System | Nitric acid and N₂O₅ | 100% yield of dinitrotoluene | researchgate.net |

| Process Type | Continuous pump nitration | Improved 2,4-/2,6-DNT isomer ratio | chalmers.se |

| Process Type | Flow chemistry | >99% conversion of DNT to TNT | nih.gov |

| Catalyst | Zeolite Hβ | 97% yield of 2,4-dinitrotoluene from 2-nitrotoluene | researchgate.net |

Table 1: Examples of Optimized Conditions in Dinitrotoluene Synthesis

Exploration of Novel Catalytic Systems in Halogenated Nitroaromatic Synthesis

The conventional synthesis of halogenated nitroaromatic compounds, including precursors to this compound, has historically relied on electrophilic aromatic substitution reactions. These methods often involve harsh conditions, such as the use of strong Lewis acids for halogenation and corrosive mixed acids (HNO₃/H₂SO₄) for nitration, which can lead to issues with regioselectivity, waste generation, and catalyst recovery. ncl.res.innih.gov In response, significant research has focused on developing novel catalytic systems that offer improved efficiency, selectivity, and sustainability. These modern approaches are centered on heterogeneous catalysts, transition-metal catalysis, and photocatalysis to overcome the limitations of traditional methodologies.

Heterogeneous Solid Acid Catalysts for Regioselective Nitration

A major advancement in the synthesis of nitroaromatics is the replacement of corrosive liquid acid mixtures with recyclable solid acid catalysts. researchgate.net Zeolites, particularly Hβ zeolite, have emerged as highly effective catalysts for regioselective nitration. uncw.edu Their defined pore structures can influence the transition state of the reaction, preferentially favoring the formation of specific isomers, often the sterically less hindered para-product. uncw.edu For instance, in the nitration of bromobenzene, a key structural motif in many halogenated nitroaromatics, Hβ zeolite used with nitrogen dioxide (NO₂) as the nitrating agent achieved a high substrate conversion of 85.7% and a remarkable para-selectivity of 91.7%. researchgate.net The catalyst demonstrated excellent stability and could be recycled at least five times without a significant loss of activity. researchgate.net

Other solid acid systems, such as various metal oxides supported on silica (B1680970) or zirconia (e.g., MoO₃/SiO₂, WO₃/SiO₂, and sulfated zirconia), have also been investigated. ncl.res.inresearchgate.net These materials function as strong Brønsted or Lewis acid sites, activating the nitrating agent and facilitating the electrophilic attack on the aromatic ring. The key advantages of these heterogeneous catalysts include the ease of separation from the reaction mixture, potential for regeneration and reuse, and reduction of acidic waste streams. ncl.res.inresearchgate.net

Transition Metal-Catalyzed C-H Halogenation and Nitration

Transition metal catalysis offers a powerful alternative for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. In the context of halogenation, copper-based catalysts have shown significant promise. A heterogeneous system using copper-manganese (B8546573) oxide (Cu-MnO) has been successfully employed for the direct halogenation of aromatic C-H bonds. nih.govmdpi.com This method, which can be performed under visible light irradiation, utilizes N-halosuccinimides as the halogen source and provides moderate to high yields (32–83%) of monohalogenated products. nih.govmdpi.com Such approaches avoid the use of traditional and often harsh Lewis acid catalysts like FeX₃ or AlX₃. beilstein-journals.orglibretexts.org

Novel strategies have also been developed for controlling regioselectivity in nitration reactions through transition metal catalysis. In a notable example, a ruthenium carbonyl complex, Ru₃(CO)₁₂, was used to catalyze the meta-selective nitration of arenes containing a directing group. acs.org This strategy proceeds through an ortho-metalation intermediate, which then directs the subsequent electrophilic nitration to the meta position. While traditional directing group rules would predict ortho and para products, this catalytic cycle provides exclusive meta-selectivity, showcasing the potential of catalyst design to achieve unconventional reactivity patterns. acs.org

Emerging Photocatalytic Methodologies

Visible-light photocatalysis is an emerging field in organic synthesis that utilizes light energy to drive chemical reactions under mild conditions. mdpi.com This approach has been applied to the halogenation of aromatic C-H bonds, where a photocatalyst absorbs light to generate reactive intermediates that facilitate the halogenation process. nih.gov For example, the aforementioned Cu-MnO catalyst for C-H halogenation operates under visible light, highlighting the intersection of transition metal catalysis and photocatalysis. nih.govmdpi.com While the direct photocatalytic nitration of halogenated aromatics is less developed, related photocatalytic systems have been used for the selective reduction of halogenated nitroaromatics, demonstrating the potential of light-driven methods to selectively interact with these functional groups. frontiersin.org These green methodologies represent a frontier in the synthesis of halogenated nitroaromatics, promising milder reaction conditions and unique reactivity. researchgate.net

Interactive Data Table: Comparison of Novel Catalytic Systems

| Catalyst System | Reaction Type | Substrate Example | Key Advantages |

| Hβ Zeolite | Nitration | Bromobenzene | High para-selectivity (91.7%), catalyst recyclability, reduced acid waste. researchgate.net |

| Cu-MnO | Halogenation | Nitrobenzene | Direct C-H activation, avoids harsh Lewis acids, operates with visible light. nih.govmdpi.com |

| Ru₃(CO)₁₂ | Nitration | Arenes with directing groups | Exclusive meta-selectivity, novel regiochemical control. acs.org |

| **Mixed Metal Oxides (e.g., MoO₃/SiO₂) ** | Nitration | Toluene, o-Xylene | Solid, reusable catalyst, good yields (>90%), enhanced para-selectivity. researchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Bromo 2,3 Dinitrotoluene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are heavily influenced by the substituents already present on the ring. wikipedia.org In the case of 4-Bromo-2,3-dinitrotoluene, the aromatic ring is significantly deactivated towards electrophilic attack. This deactivation stems from the powerful electron-withdrawing effects of the two nitro groups and, to a lesser extent, the inductive effect of the bromine atom. wikipedia.org Conversely, the methyl group is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. askthenerd.com

The directing effects of these substituents determine the position of any potential substitution:

Methyl (-CH₃) group: Activating and ortho-, para-directing.

Nitro (-NO₂) groups: Strongly deactivating and meta-directing.

Bromo (-Br) group: Deactivating and ortho-, para-directing.

When multiple substituents are present, the directing effects can either reinforce or oppose each other. For this compound, the available positions for substitution are C5 and C6. The directing influences on these positions are complex, but generally, the stronger activating group dictates the regiochemistry. askthenerd.com However, due to the overwhelming deactivation by the two nitro groups, SEAr reactions on this compound would require extremely harsh conditions, such as the use of fuming sulfuric acid (oleum) at high temperatures. rsc.org For instance, the nitration of dinitrotoluene to trinitrotoluene requires boiling concentrated sulfuric acid, highlighting the ring's low reactivity. wikipedia.org

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CH₃ | 1 | Activating | Ortho, Para (to positions 2, 4, 6) |

| -NO₂ | 2 | Strongly Deactivating | Meta (to positions 4, 6) |

| -NO₂ | 3 | Strongly Deactivating | Meta (to positions 1, 5) |

| -Br | 4 | Deactivating | Ortho, Para (to positions 1, 3, 5) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic rings, particularly those bearing strong electron-withdrawing groups. nih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. youtube.com The reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov

In this compound, the two nitro groups strongly activate the ring for nucleophilic attack. The viability of an SNAr reaction depends on the presence of a good leaving group and its position relative to the electron-withdrawing substituents. The bromine atom at the C4 position is a potential leaving group. The nitro group at C2 is para to the bromine, which provides significant resonance stabilization for the Meisenheimer complex intermediate that would form upon nucleophilic attack at C4.

Additionally, the nitro groups themselves can sometimes act as leaving groups in SNAr reactions, although this is less common than halide displacement. Given the substitution pattern, both the bromine atom and potentially one of the nitro groups could be displaced by a strong nucleophile. Studies on related compounds, such as 4,5-difluoro-1,2-dinitrobenzene, show that both halogen and nitro groups can be sequentially displaced by nucleophiles, indicating the high reactivity of such heavily substituted rings. semanticscholar.org The precise outcome would depend on the specific nucleophile and reaction conditions employed.

Reduction Chemistry of Nitro Groups in Dinitrotoluenes

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis. For polynitro aromatic compounds, achieving selective reduction of one nitro group while leaving others intact is a significant challenge.

The selective reduction of one nitro group in a dinitrotoluene is often accomplished using sulfide (B99878) reagents, a method known as the Zinin reduction. wikipedia.orgechemi.com This reaction typically involves reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium polysulfide (Na₂Sₓ). stackexchange.com The selectivity of the Zinin reduction is primarily governed by steric and electronic factors. stackexchange.com In general, the least sterically hindered nitro group is preferentially reduced. stackexchange.com

For this compound, the two nitro groups are in chemically distinct environments:

The C2-nitro group is positioned between the methyl group and the other nitro group.

The C3-nitro group is positioned between the C2-nitro group and the bromine atom.

The methyl group at C1 presents significant steric hindrance to the adjacent C2-nitro group. Therefore, it is probable that a selective reduction would favor the transformation of the C3-nitro group, which is comparatively less hindered. This would yield 4-Bromo-3-amino-2-nitrotoluene as the major product. Kinetic studies on various dinitrotoluene isomers have demonstrated that they exhibit different rates of reduction, which forms the basis for achieving selectivity. dtic.mildtic.mil

| Reagent | Typical Conditions | Selectivity Principle |

|---|---|---|

| Sodium Sulfide / Ammonium Sulfide (Zinin Reduction) | Aqueous or alcoholic solution, often with heating | Primarily reduces the least sterically hindered nitro group |

| Hydrazine Hydrate with a catalyst (e.g., FeCl₃) | Controlled temperature | Can offer high selectivity for specific nitro groups based on electronic environment |

| Ascorbic Acid | Basic aqueous solution | Kinetic differences between isomers allow for preferential reduction |

The reduction of an aromatic nitro group to an amine is a six-electron process. The reaction proceeds through several intermediates. researchgate.net While the exact mechanism of the Zinin reduction is still a subject of investigation, it is understood to involve the nucleophilic attack of a divalent sulfur species on the nitrogen atom of the nitro group. echemi.comstackexchange.com

The generally accepted pathway for the reduction involves the following key intermediates:

Nitroarene (Ar-NO₂): The starting material.

Nitrosoarene (Ar-NO): Formed by a two-electron reduction. This step is often the rate-determining one.

Hydroxylamine (B1172632) (Ar-NHOH): Formed by a further two-electron reduction of the nitroso group.

Amine (Ar-NH₂): The final product, formed by the final two-electron reduction of the hydroxylamine.

Under the conditions of the Zinin reduction, the nitroso and hydroxylamine intermediates are typically highly reactive and are rapidly reduced, meaning they are not usually isolated from the reaction mixture. stackexchange.com

Oxidative Transformations of the Toluene (B28343) Methyl Group

The methyl group on the toluene ring is susceptible to oxidation, which can convert it into a benzyl (B1604629) alcohol, benzaldehyde, or benzoic acid, depending on the oxidant and reaction conditions. The presence of strong electron-withdrawing nitro groups on the ring can influence the reactivity of the methyl group.

Studies on related nitrotoluenes have shown that the methyl group can be effectively oxidized. For example, 4-nitrotoluene (B166481) can be oxidized to 4-nitrobenzoic acid. wikipedia.org Similarly, the oxidation of 4-bromo-2-nitrotoluene (B1266186) to 4-bromo-2-nitrobenzoic acid has been reported. sigmaaldrich.com Based on these precedents, it is highly likely that the methyl group of this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under forcing conditions. epa.govresearchgate.net This transformation would yield 4-Bromo-2,3-dinitrobenzoic acid, a potentially useful synthetic intermediate.

It is also important to note that during nitration reactions of toluene, unwanted oxidation of the methyl group can occur if free nitrogen dioxide is present, a highly exothermic and potentially hazardous side reaction. wikipedia.org

Derivatization Studies for Functional Material Synthesis

While specific derivatization studies starting from this compound are not widely documented, its structure provides multiple handles for chemical modification, making it a potential building block for more complex functional materials. llnl.govrsc.org The primary pathways for derivatization would involve the transformation of its functional groups:

Reduction of Nitro Groups: As discussed, selective or complete reduction of the nitro groups to amines provides access to bromo-diaminotoluene or bromo-aminonitrotoluene derivatives. These aromatic amines are valuable precursors for the synthesis of dyes, pharmaceuticals, and heterocyclic compounds like indoles. sigmaaldrich.com Furthermore, aromatic diamines are key monomers in the production of high-performance polymers such as polyurethanes and polyimides. nih.gov

Nucleophilic Substitution of Bromine: The bromine atom can be replaced by various nucleophiles (e.g., amines, alkoxides, thiolates) via SNAr reactions to introduce new functionalities.

Modification of the Methyl Group: Oxidation to a carboxylic acid allows for the formation of amides, esters, and other acid derivatives.

Through sequential application of these transformations, this compound could serve as a scaffold for constructing molecules with tailored electronic, optical, or biological properties.

Lack of Publicly Available Research on the

Following a comprehensive review of publicly accessible scientific literature, it has been determined that there is a significant lack of documented research concerning the specific chemical reactivity and transformation pathways of the compound This compound . The requested article, focusing on its conversion into nitrobenzylidene and nitrobenzaldehyde derivatives, its role in the synthesis of halogenated nitrobenzoic acids, and its application as an intermediate in the synthesis of heterocyclic compounds such as indoles, cannot be generated based on available data.

While information is available for structurally related isomers, such as 4-Bromo-2-nitrotoluene, the strict adherence to the specified compound, this compound, as per the instructions, prevents the substitution of information from these other compounds. The chemical reactivity of aromatic compounds is highly dependent on the specific substitution pattern of functional groups on the benzene (B151609) ring. Therefore, data for one isomer cannot be assumed to be directly applicable to another.

At present, the scientific community has not widely published on the specific transformations of this compound as outlined. Consequently, a detailed and scientifically accurate article adhering to the provided structure cannot be produced. Further research into this specific compound would be necessary to fulfill the request.

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has concluded that the specific information required to generate the requested article is not available in publicly accessible scientific databases and literature.

Detailed searches were conducted to locate experimental data pertaining to the spectroscopic characterization and structural elucidation of this compound. These searches specifically targeted the following analytical techniques as outlined in the user's request:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental data for Proton Nuclear Magnetic Resonance (¹H NMR) or Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) of this compound could be located.

Vibrational Spectroscopy: No Fourier Transform Infrared (FT-IR) or Fourier Transform Raman (FT-Raman) spectra for this compound were found.

Mass Spectrometry: Searches for mass spectrometry data, including molecular weight and fragmentation analysis, for this compound did not yield any specific experimental results.

While spectroscopic data for other isomers, such as 4-Bromo-2-nitrotoluene, 4-Bromo-3-nitrotoluene, and 4-Bromo-2,6-dinitrotoluene, are available, the strict requirement to focus solely on this compound prevents the inclusion of this information.

The absence of this foundational data makes it impossible to construct the detailed, scientifically accurate article with data tables as requested. The generation of thorough and informative content for each specified section and subsection is entirely dependent on the availability of primary experimental data, which appears to be unpublished or not indexed in the searched repositories for this particular compound.

Therefore, the article on the "Spectroscopic Characterization and Structural Elucidation of this compound" cannot be created at this time.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,3 Dinitrotoluene

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and structural features of analytes. For 4-Bromo-2,3-dinitrotoluene, ESI-MS, particularly in the negative ion mode, is expected to be highly informative. In this mode, the compound would likely form a deprotonated molecule, [M-H]⁻.

The fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides insight into its structure. The dissociation pathways are heavily influenced by the positions of the nitro and bromo groups on the toluene (B28343) backbone. A common method for analyzing unknown organic bromine compounds involves inducing in-source fragmentation in negative-ion ESI mode to selectively detect the bromide ion, which has a characteristic isotopic pattern at m/z 79 and 81 researchgate.net. The fragmentation of related dinitrotoluene isomers often involves the loss of nitro (NO₂) groups, and the specific pathways can help in distinguishing between isomers nih.gov.

| Adduct/Fragment | Formula | Description |

| [M-H]⁻ | [C₇H₄BrN₂O₄]⁻ | Deprotonated parent molecule |

| [M+Cl]⁻ | [C₇H₅BrN₂O₄Cl]⁻ | Chloride adduct |

| [M-NO₂]⁻ | [C₇H₅BrN₁O₂]⁻ | Loss of a nitro group |

| Br⁻ | [Br]⁻ | Bromide ion (m/z 79/81) |

This table is based on expected fragmentation patterns for nitroaromatic and brominated compounds and is for illustrative purposes.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that subjects molecules to high-energy electrons, resulting in the formation of a molecular ion (M⁺˙) and extensive fragmentation. This fragmentation pattern serves as a molecular fingerprint, although the molecular ion itself may be unstable for some compounds.

For this compound, the EI-MS spectrum would be characterized by a series of fragment ions resulting from the cleavage of the nitro groups and the carbon-bromine bond. The high energy of EI typically leads to the homolytic cleavage of the C-NO₂ bond in nitrotoluene radical cations researchgate.net. The fragmentation pattern would include characteristic losses of O, NO, and NO₂ from the molecular ion. The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in all bromine-containing fragments, appearing as pairs of peaks separated by two mass units.

Specific EI-MS spectral data for this compound is not available in the provided search results. However, a table of plausible fragments based on the principles of EI-MS for nitroaromatic compounds is provided below.

| Fragment Ion | Proposed Loss from Molecular Ion (M⁺˙) | Description |

| [M-O]⁺˙ | Loss of an oxygen atom | Typically from a nitro group |

| [M-NO]⁺ | Loss of a nitric oxide radical | Common fragmentation for nitroaromatics |

| [M-NO₂]⁺ | Loss of a nitro radical | Loss of one nitro group |

| [M-2NO₂]⁺˙ | Loss of two nitro radicals | Loss of both nitro groups |

| [M-Br]⁺ | Loss of a bromine radical | Cleavage of the C-Br bond |

| [C₇H₅]⁺ | Loss of Br and 2NO₂ | Toluyl fragment cation |

This table represents potential fragmentation pathways and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the aromatic ring acts as the primary chromophore, while the nitro (-NO₂) and bromo (-Br) substituents act as auxochromes, modifying the absorption characteristics.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro groups. The presence of conjugating substituents like nitro groups typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The specific absorption bands are sensitive to solvent polarity.

Although a measured UV-Vis spectrum for this compound is not available, the expected electronic transitions are summarized below.

| Type of Transition | Orbitals Involved | Expected Spectral Region |

| π → π | Bonding π orbital to antibonding π orbital | High-energy UV region (<280 nm) |

| n → π | Non-bonding orbital (on nitro group oxygen) to antibonding π orbital | Lower-energy UV/Visible region (>280 nm) |

This table outlines the expected types of electronic transitions based on the molecular structure.

Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes

Terahertz (THz) spectroscopy is a powerful technique for probing low-frequency vibrational modes in the range of 0.1 to 10 THz. This region corresponds to the energies of weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, as well as large-amplitude intramolecular motions like the torsional modes of functional groups.

For a crystalline solid like this compound, the THz spectrum provides a unique fingerprint based on its crystal lattice vibrations (phonons). These collective motions are highly sensitive to the molecular packing and polymorphic form of the material mdpi.com. Additionally, intramolecular vibrations involving the entire molecule or the torsional (twisting) motions of the methyl and nitro groups relative to the aromatic ring can also appear in this region. THz spectroscopy has proven effective for distinguishing between isomers of dinitrotoluene, as steric effects between substituent groups lead to differences in low-frequency vibrations sigmaaldrich.com.

| Type of Vibrational Mode | Description | Typical THz Frequency Range |

| Intermolecular (Lattice) Vibrations | Collective motions of molecules within the crystal lattice. | < 2 THz |

| Intramolecular Torsional Modes | Twisting or rocking of -CH₃ and -NO₂ groups relative to the benzene ring. | > 1.5 THz |

This table lists the types of low-frequency vibrational modes detectable by THz spectroscopy.

Advanced Spectroscopic Techniques for Isomer Differentiation

Distinguishing between positional isomers like this compound and its counterparts (e.g., 4-Bromo-2,5-dinitrotoluene or 2-Bromo-3,4-dinitrotoluene) is a significant analytical challenge. Advanced spectroscopic techniques are essential for unambiguous identification.

Tandem Mass Spectrometry (MS/MS) , particularly with electrospray ionization (ESI-MS/MS), is a premier tool for this purpose. The technique involves selecting the deprotonated parent ion ([M-H]⁻) of the isomer mixture and subjecting it to collision-induced dissociation (CID). The resulting fragmentation patterns are often unique for each isomer due to the influence of substituent positions on bond stabilities and rearrangement pathways nih.gov. For example, studies on dinitrotoluene isomers have shown that unique fragment ions can be generated that are diagnostic for a specific isomer, allowing for their clear differentiation nih.gov. The proximity of the bromo and nitro groups in this compound would likely lead to specific "ortho-effects" during fragmentation, producing a distinct MS/MS spectrum compared to other isomers.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) combined with chemometric analysis is another advanced method. DART-MS allows for rapid analysis with minimal sample preparation. While the initial mass spectra of isomers may be similar, subtle differences in fragment ion abundances can be amplified and classified using machine learning algorithms, such as Random Forest classifiers, to achieve high accuracy in isomer identification nih.gov.

These advanced methods provide the specificity required to overcome the limitations of simpler spectroscopic techniques in distinguishing structurally similar molecules.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,3 Dinitrotoluene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations serve as a powerful tool for predicting the properties of molecules. For 4-Bromo-2,3-dinitrotoluene, these calculations would offer a detailed picture of its three-dimensional structure and vibrational modes.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves geometry optimization. This process determines the most stable arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis would also be crucial, particularly concerning the orientation of the two nitro groups and the methyl group relative to the benzene (B151609) ring. Due to potential steric hindrance between the adjacent nitro groups and the bromine atom, the nitro groups would likely be twisted out of the plane of the benzene ring. The methyl group's rotational barrier would also be a key parameter determined in this analysis. The optimized geometry is the foundation for all subsequent calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This table is illustrative of expected data from a DFT calculation.)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| O-N-O Bond Angle | ~125° |

| C-N-O Bond Angle | ~117° |

| Dihedral Angle (C-C-N-O) | Variable, indicating out-of-plane twist |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.

A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions. This provides a detailed understanding of how different parts of the molecule contribute to each vibrational mode. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the nitro groups, C-H stretching of the aromatic ring and methyl group, C-Br stretching, and various bending and ring deformation modes.

Table 2: Predicted Vibrational Frequencies and PED Assignments for this compound (Note: This table is illustrative of expected data from a DFT calculation.)

| Frequency (cm⁻¹) | Assignment (PED) |

| ~3100 | Aromatic C-H Stretch |

| ~2950 | Methyl C-H Stretch |

| ~1550 | Asymmetric NO₂ Stretch |

| ~1350 | Symmetric NO₂ Stretch |

| ~1100 | C-Br Stretch |

| ~850 | NO₂ Bending |

| ~800 | Aromatic Ring Breathing |

Chemical Shift Prediction using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. This theoretical prediction is invaluable for interpreting experimental NMR spectra. The calculations would provide the expected ¹H and ¹³C chemical shifts for this compound. The predicted shifts would be influenced by the electron-withdrawing effects of the nitro groups and the bromine atom, as well as the electron-donating nature of the methyl group, leading to a distinct pattern of chemical shifts for the aromatic protons and carbons.

Quantum Chemical Analyses of Electronic Properties

Beyond molecular structure and vibrations, quantum chemical analyses provide deep insights into the electronic nature of this compound, including its stability and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the presence of multiple electron-withdrawing groups would be expected to lower the energies of both the HOMO and LUMO, and the calculated energy gap would provide a quantitative measure of its kinetic stability.

Table 3: Predicted Electronic Properties of this compound (Note: This table is illustrative of expected data from a quantum chemical calculation.)

| Property | Predicted Value |

| HOMO Energy | ~ -8.5 eV |

| LUMO Energy | ~ -3.0 eV |

| HOMO-LUMO Energy Gap | ~ 5.5 eV |

Investigation of Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a process that can occur in molecules possessing both electron-donating and electron-accepting groups, connected by a π-conjugated system. In this compound, the methyl group (-CH₃) acts as a weak electron donor, while the two nitro groups (-NO₂) are strong electron acceptors. The benzene ring serves as the π-bridge facilitating the electronic communication between these groups.

Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is expected to have significant contribution from the toluene (B28343) ring and the methyl group, to the lowest unoccupied molecular orbital (LUMO), which is likely localized on the electron-withdrawing nitro groups. This charge redistribution leads to a significant change in the dipole moment of the molecule in the excited state compared to the ground state.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to model this process. These calculations can predict the energies of the ground and excited states, the oscillator strengths of electronic transitions, and the nature of the molecular orbitals involved. For a molecule like this compound, TD-DFT calculations would be instrumental in quantifying the extent of charge transfer and characterizing the ICT state. The presence of the bromine atom can also influence the ICT process through its electron-withdrawing inductive effect and electron-donating mesomeric effect, as well as through spin-orbit coupling, which can affect the excited state dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. For a compound like this compound, QSAR studies could be employed to predict its potential toxicity, environmental fate, or other activities based on its molecular descriptors. mdpi.com

A variety of molecular descriptors can be calculated using computational methods to build a robust QSAR model. These descriptors are numerical values that encode different aspects of the molecular structure and can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, key electronic descriptors would include the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and partial atomic charges. These descriptors are crucial as the nitro groups significantly influence the electronic landscape of the molecule.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational parameters. The positions of the bromo and nitro substituents on the toluene ring will define the steric environment.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is a critical factor in its environmental distribution and biological uptake. The octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR study for this compound would involve calculating a range of these descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with a specific activity.

Table 1: Examples of Molecular Descriptors Relevant for QSAR Modeling of this compound

| Descriptor Category | Specific Descriptor | Relevance to this compound |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons; important for reactivity with nucleophiles. | |

| Dipole Moment | Indicates the overall polarity of the molecule, affecting its solubility and interactions. | |

| Steric | Molecular Volume | Describes the space occupied by the molecule, influencing its ability to fit into active sites. |

| Surface Area | Relates to the extent of interaction with the surrounding environment. | |

| Hydrophobic | LogP | Predicts the distribution of the compound between fatty and aqueous environments. |

| Topological | Wiener Index | A simple measure of molecular branching and compactness. |

These descriptors, once calculated, can be used to predict the behavior of this compound and other related nitroaromatic compounds. mdpi.com

Molecular Docking and Dynamics Simulations for Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the interaction of a small molecule with a biological macromolecule, such as a protein or DNA. While specific studies on this compound may be limited, the methodologies can be applied to understand its potential biological targets and mechanism of action.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. A docking study of this compound would involve computationally placing the molecule into the binding site of a target protein and scoring the different poses based on their binding affinity. The results could identify potential interacting residues and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). For instance, the nitro groups could act as hydrogen bond acceptors, while the aromatic ring could engage in π-π stacking interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecular system over time. An MD simulation of this compound, either in a solvent or bound to a protein, would track the movements of all atoms based on a force field. semanticscholar.orgresearchgate.netresearchgate.netjafmonline.net This can reveal information about the conformational flexibility of the molecule, the stability of its interaction with a target, and the role of solvent molecules. For example, an MD simulation could be used to assess the stability of a docked pose of this compound in a protein's active site.

Table 2: Potential Applications of Molecular Docking and Dynamics for this compound

| Computational Method | Application | Information Gained |

| Molecular Docking | Identification of potential biological targets | Predicted binding modes and affinities to various enzymes or receptors. |

| Elucidation of binding interactions | Details of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. | |

| Molecular Dynamics | Assessment of binding stability | Information on the conformational changes and stability of the ligand-protein complex over time. |

| Study of solvation effects | Understanding the role of water molecules in mediating interactions. | |

| Exploration of conformational landscape | Identification of the most stable conformations of the molecule in different environments. |

These computational approaches can guide experimental studies by prioritizing potential biological targets and providing hypotheses about the molecular basis of the compound's activity.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. For this compound, these predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of its vibrational and electronic properties.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of C-H, C-N, N=O, and C-Br bonds, as well as the vibrations of the aromatic ring. The calculated IR and Raman intensities can also be predicted, allowing for the generation of a theoretical spectrum that can be compared with experimental data. This comparison can help in the assignment of the observed spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in this compound can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. github.io These calculations provide theoretical chemical shift values that are often in good agreement with experimental data, aiding in the structural elucidation and assignment of NMR signals. frontiersin.org

Table 3: Predicted Spectroscopic Data from Theoretical Models for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Information Obtained |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (e.g., -NO₂, C-Br) and their vibrational modes. |

| IR Intensities | Relative strengths of the absorption bands. | |

| Raman | Vibrational Frequencies (cm⁻¹) | Complementary information to IR, especially for symmetric vibrations. |

| Raman Activities | Relative intensities of the scattered light. | |

| ¹H NMR | Chemical Shifts (ppm) | Information about the electronic environment of the hydrogen atoms on the aromatic ring and methyl group. |

| ¹³C NMR | Chemical Shifts (ppm) | Information about the electronic environment of the carbon atoms in the molecule. |

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Surface Electrostatic Potential (ESP) Analysis

The surface electrostatic potential (ESP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. The ESP map of this compound would reveal the distribution of charge on the molecular surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the ESP map is expected to show:

Negative Potential: Regions of high electron density, typically located around the oxygen atoms of the two nitro groups. These areas are susceptible to electrophilic attack and can participate in hydrogen bonding as acceptors.

Positive Potential: Regions of low electron density, which would be found around the hydrogen atoms of the methyl group and the aromatic ring. These areas are prone to nucleophilic attack. The bromine atom can also exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, which can lead to halogen bonding interactions.

Neutral Regions: The carbon atoms of the aromatic ring will likely have a more neutral potential, though influenced by the attached substituents.

The ESP analysis provides a visual representation of the molecule's charge distribution and is a powerful predictor of its intermolecular interactions. For example, it can help to rationalize how the molecule might interact with other molecules in its environment, including potential biological targets. In a study of 2-Bromo-6-nitrotoluene, the red color in the ESP map reflects the electrophilic region with the greatest negative charge, while the blue color around the methyl group represents the nucleophilic positive charge moiety. researchgate.net A similar charge distribution would be expected for this compound, with the additional nitro group further enhancing the negative potential around the oxygen atoms.

Environmental Chemistry and Biodegradation Studies of Dinitrotoluenes

Biotransformation Pathways in Aquatic and Soil Systems

The biotransformation of dinitrotoluenes in soil and aquatic environments is governed by the prevailing redox conditions and the metabolic capabilities of the indigenous microbial communities. Microorganisms employ two primary strategies to initiate the breakdown of these compounds: the reduction of the nitro groups or the oxidation of the aromatic ring researchgate.netnih.govnih.gov. These initial steps are crucial as they decrease the compound's toxicity and increase its susceptibility to further degradation.

The reduction of nitro groups is a common and critical step in the biodegradation of dinitrotoluenes, catalyzed by a class of enzymes known as nitroreductases researchgate.netoup.comoup.com. These are typically NAD(P)H-dependent flavoenzymes that sequentially reduce the nitro moiety (—NO₂) to a nitroso (—NO), then to a hydroxylamino (—NHOH), and finally to an amino (—NH₂) group oup.comoup.comasm.org. The reaction often stops at the hydroxylamino stage, which is a highly reactive intermediate oup.comoup.com. This reductive pathway is utilized by a wide range of bacteria, including species of Pseudomonas, Klebsiella, Enterobacter, and Clostridium nih.govoup.com. Bacterial nitroreductases are classified as either Type I (oxygen-insensitive) or Type II (oxygen-sensitive), with Type I being more commonly associated with bioremediation pathways oup.comoup.com.

Table 1: Examples of Bacterial Nitroreductases and Their Properties

| Enzyme/Bacterium | Substrate(s) | Product(s) | Key Characteristics |

|---|---|---|---|

| Nitrobenzene Reductase (Pseudomonas pseudoalcaligenes JS45) | Nitrobenzene, TNT | Hydroxylaminobenzene, 4-Hydroxylamino-2,6-dinitrotoluene (4HADNT) | Flavoenzyme with a low Km for nitrobenzene, suggesting it may be the physiological substrate oup.comoup.com. |

| PnrA (Pseudomonas putida JLR11) | TNT | 4-Hydroxylamino-2,6-dinitrotoluene (4HADNT) | Reduces TNT with low Km values for both NADPH and TNT oup.comoup.com. |

Aerobic Degradation: Under aerobic conditions, the primary mechanism for dinitrotoluene degradation is oxidative. Bacteria utilize powerful oxygenase enzymes to attack the electron-deficient aromatic ring. Dioxygenases incorporate both atoms of molecular oxygen, leading to the formation of a catechol derivative and the simultaneous release of a nitro group as nitrite (B80452) (NO₂⁻) nih.govnih.govnih.gov. For instance, the bacterium Burkholderia sp. DNT degrades 2,4-dinitrotoluene (B133949) (2,4-DNT) by converting it to 4-methyl-5-nitrocatechol (B15798) nih.gov. Similarly, Burkholderia cepacia JS850 can mineralize 2,6-dinitrotoluene (B127279) (2,6-DNT) by first transforming it into 3-methyl-4-nitrocatechol nih.govnih.govdtic.mil. Monooxygenase enzymes can also initiate degradation by adding a single oxygen atom nih.govmdpi.com.

Anaerobic Degradation: In the absence of oxygen, reductive pathways dominate. The primary transformation involves the stepwise reduction of the nitro groups to amino groups, as described in the enzymatic reduction section. This process leads to the formation of aminonitrotoluenes and subsequently diaminonitrotoluenes nih.govasm.orgjyi.org. This reduction is often a cometabolic process, meaning the microbes require an additional carbon source to provide the necessary reducing equivalents nih.gov. Anaerobic bacteria such as Desulfovibrio spp. and Clostridium spp. are capable of these transformations and can, in some cases, further degrade the resulting aromatic amines nih.gov.

Identification of Microbial Metabolites and Degradation Products

The identification of intermediate metabolites is crucial for elucidating biodegradation pathways. Depending on the parent compound and the degradation conditions (aerobic vs. anaerobic), a variety of products have been identified.

Reductive Metabolites: The anaerobic degradation of dinitrotoluenes primarily yields reduced products. Key metabolites include hydroxylamino-dinitrotoluenes and aminodinitrotoluenes oup.comjyi.org. For example, the reduction of 2,4-DNT can lead to 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene asm.org.

Oxidative Metabolites: Aerobic degradation pathways produce hydroxylated intermediates. The dioxygenase-mediated degradation of 2,4-DNT and 2,6-DNT results in the formation of 4-methyl-5-nitrocatechol and 3-methyl-4-nitrocatechol, respectively nih.govnih.govresearchgate.net. These catechols are then susceptible to ring cleavage, leading to aliphatic acids such as 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, which are further metabolized nih.govdtic.milresearchgate.net.

Table 2: Microbial Degradation Products of Dinitrotoluene Isomers

| Parent Compound | Microbial Strain | Degradation Pathway | Identified Metabolites/Products |

|---|---|---|---|

| 2,4-Dinitrotoluene | Burkholderia sp. DNT | Aerobic (Oxidative) | 4-Methyl-5-nitrocatechol, 2,4,5-Trihydroxytoluene nih.gov |

| 2,6-Dinitrotoluene | Burkholderia cepacia JS850 | Aerobic (Oxidative) | 3-Methyl-4-nitrocatechol, 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid nih.govnih.govdtic.mil |

| Dinitrotoluene | Pseudoxanthomonas sp. JA40 | Anaerobic (Reductive) | 2-Amino-4-nitrotoluene jyi.org |

Role of Dioxygenase Enzymes in Nitrotoluene Oxidation

Dioxygenase enzymes, specifically Rieske non-heme iron dioxygenases, are pivotal in the aerobic biodegradation of nitrotoluenes nih.gov. These are typically three-component enzyme systems that catalyze the initial attack on the aromatic ring nih.gov. The terminal oxygenase component inserts two hydroxyl groups, which triggers the elimination of a nitro group as nitrite nih.govnih.gov. This reaction overcomes the high activation energy barrier associated with the oxidation of the electron-poor nitroaromatic ring.

The 2,4-dinitrotoluene dioxygenase (2,4-DNTDO) from Burkholderia sp. strain DNT is a well-studied example that converts 2,4-DNT to 4-methyl-5-nitrocatechol nih.govnih.gov. Research has shown that the substrate specificity of these enzymes is determined by the structure of their large (alpha) subunit nih.gov. Interestingly, the partial reduction of a trinitrotoluene (TNT) to an aminodinitrotoluene (ADNT) makes the aromatic ring significantly more susceptible to attack by dioxygenases, highlighting a potential synergy between reductive and oxidative pathways asm.orgasm.org.

Novel Biodegradation Pathways of Nitroaromatic Compounds

Beyond the canonical reductive and oxidative pathways, researchers have discovered novel microbial strategies for degrading nitroaromatic compounds.

Hydride-Meisenheimer Complex Formation: Some bacteria can reduce the aromatic ring itself through the addition of a hydride ion (H⁻). This forms an intermediate known as a hydride-Meisenheimer complex, which subsequently rearomatizes by eliminating a nitrite ion. This pathway directly removes a nitro group without prior reduction or oxidation nih.govnih.gov.

Hydroxylamine (B1172632) Rearrangement: Another pathway involves the initial reduction of a nitro group to the corresponding hydroxylamine. This intermediate then undergoes an enzyme-catalyzed rearrangement to form hydroxylated aromatic compounds. These products, such as catechols, are readily funneled into central metabolic pathways following ring fission nih.gov.

Phytoremediation: A novel application of these pathways involves genetic engineering of plants to express bacterial nitroreductase and oxygenase genes. These "dinitrotoluene scavenger" plants can take up contaminants like 2,4-DNT from soil and water and completely degrade them into harmless substances that can enter the plant's own metabolic cycles, such as the tricarboxylic acid cycle uclouvain.benih.gov. This approach offers a sustainable and potentially carbon-neutral method for site remediation nih.gov.

Environmental Fate Modeling and Prediction

Environmental fate models are mathematical tools used to predict the distribution, transport, and transformation of chemical contaminants in the environment up.ptelsevierpure.com. These models function as a mass balance, accounting for the chemical's movement and persistence across different environmental compartments, including air, water, soil, and sediment up.ptresearchgate.net.

To model the fate of a dinitrotoluene compound, key chemical and environmental parameters are required:

Chemical Properties: Water solubility, vapor pressure, and sorption coefficients (e.g., soil-water partition coefficient). TNT, a related compound, has a notable tendency to adsorb to soil particles, which slows its migration in groundwater wikipedia.org.

Transformation Processes: Rates of abiotic degradation (e.g., photolysis) and, crucially, biodegradation. Separate rate constants for aerobic and anaerobic conditions are needed to accurately reflect different environmental zones.

Environmental Characteristics: Soil type, organic carbon content, water flow rates, and temperature.

By integrating this information, models can predict the persistence of the contaminant, its potential to leach into groundwater, and the likely exposure concentrations for ecosystems and humans researchgate.netrsc.org. These predictions are vital for conducting risk assessments and for designing and evaluating the effectiveness of remediation strategies elsevierpure.comresearchgate.net.

Advanced Analytical Techniques for Research Applications

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a nitroaromatic compound like 4-Bromo-2,3-dinitrotoluene, several chromatographic techniques are employed, each offering distinct advantages.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the thermal lability of some nitroaromatics can be a concern, many dinitrotoluene (DNT) isomers are sufficiently volatile for GC analysis. In this method, the sample is vaporized and transported by an inert gas (the mobile phase) through a specialized column containing the stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases.

When coupled with a mass spectrometer (MS), GC becomes an even more formidable tool. GC-MS not only separates the components of a mixture but also provides mass spectra for each component, which act as a chemical "fingerprint," allowing for definitive identification. Standard methods, such as those adapted from the U.S. Environmental Protection Agency (EPA) for other explosives, can be used for the analysis of nitroaromatics in environmental samples. epa.gov For instance, EPA Method 8095 employs capillary-column GC to analyze for explosives like 2,4- and 2,6-DNT in water and soil. epa.gov The choice of column is critical, with longer columns (e.g., 30 meters) sometimes being used to improve the separation of complex mixtures of related compounds.

High-Performance Liquid Chromatography (HPLC) is arguably the most widely used technique for the analysis of nitroaromatic compounds, including various dinitrotoluenes. It is particularly advantageous for compounds that are not suitable for GC due to low volatility or thermal instability. Separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase.

The versatility of HPLC lies in the wide variety of available columns and mobile phases, which allows for the optimization of separations for specific analytes. For nitroaromatics, reversed-phase (RP) columns are very common. U.S. EPA Method 8330B, for example, specifies the use of two reversed-phase columns (C18 and CN) for the analysis of nitroaromatic and nitramine explosives in soil. mtc-usa.com

Research has demonstrated the efficacy of various specialized columns for enhancing the separation of structurally similar nitroaromatics:

Diol Columns: A method using a diol-functionalized column has been developed for the complete separation of 2,4-DNT, 2,6-DNT, and other related molecules. This approach demonstrated improved resolution compared to standard C18 and phenyl columns.

Phenyl Hydride Columns: A rapid and reproducible method using a Phenyl Hydride column has been shown to effectively separate seven common nitroaromatic explosives, including 2,4-Dinitrotoluene (B133949). mtc-usa.com

ZirChrom-CARB Columns: The use of a ZirChrom-CARB column at elevated temperatures (125 °C) has enabled the rapid separation of 11 nitroaromatic compounds in under 4 minutes, a significant improvement over silica-based phases which can take up to 30 minutes.

Interactive Table: Comparison of HPLC Columns for Nitroaromatic Analysis

| Column Type | Mobile Phase Example | Key Advantage | Application Note |

|---|---|---|---|

| Diol Functionalized | Water/Acetonitrile Gradient | Improved resolution for DNT isomers | Enhanced separation of 2,4-DNT and 2,6-DNT |

| Phenyl Hydride | Water/Acetonitrile with Formic Acid | Rapid and reproducible separation | Method developed for seven nitroaromatic explosives mtc-usa.com |

Thin Layer Chromatography (TLC) is a form of planar chromatography used for the separation of non-volatile mixtures. It is a simple, cost-effective, and rapid technique often used for qualitative analysis, such as checking reaction progress or identifying compounds by comparison with standards. Separation occurs as a solvent mobile phase moves up a thin layer of stationary phase (commonly silica (B1680970) gel or alumina) coated on a flat carrier.

High-Performance Thin Layer Chromatography (HPTLC) is a more advanced and sophisticated form of TLC that offers significantly improved resolution, sensitivity, and quantification capabilities. The enhancements in HPTLC stem from the use of stationary phase plates with smaller and more uniform particle sizes. This results in a higher packing density and a smoother surface, which reduces band diffusion and produces more compact spots, leading to better separations and lower detection limits. HPTLC is an automated or semi-automated technique, which reduces human error and improves reproducibility.

Interactive Table: Comparison of TLC and HPTLC Features

| Feature | Thin Layer Chromatography (TLC) | High-Performance Thin Layer Chromatography (HPTLC) |

|---|---|---|

| Stationary Phase Particle Size | 10-12 µm | 5-6 µm |

| Separation Time | 20-200 minutes | 3-20 minutes |

| Detection Sensitivity | 50-100 pg (fluorescence) | 5-10 pg (fluorescence) |

| Automation | Manual | Automated/Semi-automated |

| Application | Primarily qualitative | Qualitative and quantitative analysis |

| Resolution | Lower | Higher |

Extraction and Sample Preparation Methodologies for Complex Matrices

Before instrumental analysis, this compound must often be isolated and concentrated from its sample matrix, especially in environmental analysis where it may be present at trace levels in soil or water. The choice of extraction method is critical for achieving accurate and reproducible results.

Common techniques for extracting nitroaromatics from complex matrices include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. A continuous countercurrent liquid-liquid extraction method has been shown to be effective for extracting DNT from surface water samples. epa.govepa.gov

Solid-Phase Extraction (SPE): SPE is a widely used and efficient method for sample cleanup and preconcentration. dtic.mil The sample is passed through a cartridge or disk containing a solid sorbent that retains the analyte. Interferences can be washed away, and the analyte is then eluted with a small volume of a strong solvent. For nitroaromatics in aqueous samples, resin-based sorbents are often preferred over silica-based ones. epa.gov Novel porous organosilicate materials have also been evaluated as SPE sorbents, showing improved performance over some traditional materials for preconcentrating nitroenergetic targets from water. dtic.milrsc.org For soil samples, a common preparation method involves sonic extraction into a suitable solvent, as described in EPA methodologies. epa.gov

Spectrofluorimetric Sensing Techniques for Nitroaromatics

Spectrofluorimetric sensing has emerged as a highly sensitive and selective method for the detection of nitroaromatic compounds. This technique is often based on the principle of fluorescence quenching. Nitroaromatics like DNT are electron-deficient due to the presence of the nitro groups, which allows them to interact with electron-rich fluorescent molecules (fluorophores).

The process involves exciting a fluorophore with a specific wavelength of light, causing it to emit light at a longer wavelength (fluorescence). When a nitroaromatic compound is present, it can accept an electron from the excited fluorophore, causing the fluorescence to decrease or be "quenched." The degree of quenching is proportional to the concentration of the nitroaromatic compound. Conjugated polymers are particularly effective as fluorophores in these sensors because their structure allows for efficient energy migration along the polymer chain to a quenching site, amplifying the quenching effect. nih.govpnas.org This "molecular wire effect" enables the detection of extremely low concentrations of nitroaromatics. nih.gov The interaction can involve both static quenching (formation of a non-fluorescent complex) and dynamic quenching (collisional deactivation). nih.govacs.org

Development of Reference Analytical Standards

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference standards used for calibration. A reference standard is a highly purified and well-characterized substance used as a measurement base. For this compound, the development of such a standard is a multi-step process.

Synthesis and Purification: The compound must first be synthesized with high purity. Synthetic routes for related compounds like 4-bromo-2-nitrotoluene (B1266186) often start from precursors like benzene (B151609) or 4-methyl-3-nitroaniline and involve a series of reactions such as Friedel-Crafts alkylation, bromination, and nitration. chemicalbook.comlibretexts.org After synthesis, the crude product must be rigorously purified, typically using techniques like recrystallization or preparative chromatography to remove impurities, by-products, and residual solvents.

Characterization and Certification: Once purified, the material's identity and structure must be unequivocally confirmed using a combination of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. The purity is then quantitatively assessed.

Certified Reference Materials (CRMs): To become a Certified Reference Material (CRM), the standard must undergo a rigorous certification process by an accredited body, often following guidelines like ISO Guide 34 and 35. spectroscopyonline.com This involves characterization by multiple independent, metrologically valid methods to assign a certified property value (e.g., purity) with a documented uncertainty and establishing metrological traceability. spectroscopyonline.comresearchgate.net CRMs are essential for method validation, calibration, and ensuring the comparability of results between different laboratories. researchgate.net

Future Research and Applications of this compound: A Prospective Analysis